1-aminospiro[5H-pyrido[1,2-a]benzimidazole-3,1'-cyclopentane]-2,4-dicarbonitrile
Overview
Description
1-aminospiro[5H-pyrido[1,2-a]benzimidazole-3,1’-cyclopentane]-2,4-dicarbonitrile is a complex heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-aminospiro[5H-pyrido[1,2-a]benzimidazole-3,1’-cyclopentane]-2,4-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-cyanomethyl benzimidazoles with various reagents to form the pyrido[1,2-a]benzimidazole core . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
1-aminospiro[5H-pyrido[1,2-a]benzimidazole-3,1’-cyclopentane]-2,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
1-aminospiro[5H-pyrido[1,2-a]benzimidazole-3,1’-cyclopentane]-2,4-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-aminospiro[5H-pyrido[1,2-a]benzimidazole-3,1’-cyclopentane]-2,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[1,2-a]benzimidazole derivatives, such as:
- 1-chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole
- 1-(4-fluorophenylamino)-3-phenylpyrido[1,2-a]benzimidazole
- 4-(4-fluorophenylamino)-2,3-dihydro-1H-cyclopenta[4’,5’:2,3]pyrido[1,2-a]benzimidazole .
Uniqueness
1-aminospiro[5H-pyrido[1,2-a]benzimidazole-3,1’-cyclopentane]-2,4-dicarbonitrile is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
IUPAC Name |
1-aminospiro[5H-pyrido[1,2-a]benzimidazole-3,1'-cyclopentane]-2,4-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5/c18-9-11-15(20)22-14-6-2-1-5-13(14)21-16(22)12(10-19)17(11)7-3-4-8-17/h1-2,5-6,21H,3-4,7-8,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRLFWBXGZTXKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=C(N3C4=CC=CC=C4NC3=C2C#N)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327489 | |
Record name | 1-aminospiro[5H-pyrido[1,2-a]benzimidazole-3,1'-cyclopentane]-2,4-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24806434 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
708292-86-8 | |
Record name | 1-aminospiro[5H-pyrido[1,2-a]benzimidazole-3,1'-cyclopentane]-2,4-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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